(S)-5-bromo-2,3-dihydrospiro[indene-1,5'-oxazolidine]-2',4'-dione
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Overview
Description
(S)-5-bromo-2,3-dihydrospiro[indene-1,5’-oxazolidine]-2’,4’-dione is a chiral spirocyclic compound that features a unique structural motif. This compound is of significant interest in organic chemistry due to its potential applications in pharmaceuticals and materials science. The presence of the spirocyclic oxazolidine ring imparts unique chemical and physical properties to the molecule, making it a valuable target for synthetic chemists.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-5-bromo-2,3-dihydrospiro[indene-1,5’-oxazolidine]-2’,4’-dione typically involves a palladium-catalyzed asymmetric (4 + 2) dipolar cyclization. This method traps π-allyl-Pd 1,4-dipoles with indene-involved ketenes generated in situ from 1-diazonaphthalene-2(1H)-ones via visible light-induced Wolff rearrangement . The reaction conditions are mild and the protocol features a wide substrate scope, high enantio- and diastereoselectivities, with yields up to 86% and enantiomer excess (ee) up to 97% .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the principles of scale-up from laboratory synthesis to industrial production would involve optimizing the palladium-catalyzed asymmetric cyclization process. This would include ensuring the availability of high-purity starting materials, efficient catalyst recovery, and minimizing waste generation.
Chemical Reactions Analysis
Types of Reactions
(S)-5-bromo-2,3-dihydrospiro[indene-1,5’-oxazolidine]-2’,4’-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the bromine substituent or the oxazolidine ring.
Substitution: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce dehalogenated or reduced derivatives, and substitution can result in various substituted spirocyclic compounds.
Scientific Research Applications
(S)-5-bromo-2,3-dihydrospiro[indene-1,5’-oxazolidine]-2’,4’-dione has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a chiral ligand in asymmetric catalysis.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and as a potential inhibitor in biochemical pathways.
Medicine: Its potential therapeutic properties are being explored, particularly in the development of anti-tumor agents.
Industry: The compound’s stability and reactivity make it useful in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which (S)-5-bromo-2,3-dihydrospiro[indene-1,5’-oxazolidine]-2’,4’-dione exerts its effects involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into enzyme active sites or receptor binding pockets, potentially inhibiting or modulating their activity. The exact molecular pathways involved depend on the specific application, but common targets include enzymes involved in cell signaling and metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
Spirocyclic oxindoles: These compounds share the spirocyclic motif and are used in various pharmaceutical applications.
Uniqueness
(S)-5-bromo-2,3-dihydrospiro[indene-1,5’-oxazolidine]-2’,4’-dione is unique due to its specific spirocyclic structure combined with the bromine substituent, which imparts distinct reactivity and potential biological activity. This combination of features makes it a valuable compound for further research and development in multiple scientific fields.
Properties
Molecular Formula |
C11H8BrNO3 |
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Molecular Weight |
282.09 g/mol |
IUPAC Name |
(3S)-6-bromospiro[1,2-dihydroindene-3,5'-1,3-oxazolidine]-2',4'-dione |
InChI |
InChI=1S/C11H8BrNO3/c12-7-1-2-8-6(5-7)3-4-11(8)9(14)13-10(15)16-11/h1-2,5H,3-4H2,(H,13,14,15)/t11-/m0/s1 |
InChI Key |
QGXOQPVPPXLVDX-NSHDSACASA-N |
Isomeric SMILES |
C1C[C@]2(C3=C1C=C(C=C3)Br)C(=O)NC(=O)O2 |
Canonical SMILES |
C1CC2(C3=C1C=C(C=C3)Br)C(=O)NC(=O)O2 |
Origin of Product |
United States |
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